molecular formula C19H21FN2OS B2473471 2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1705185-45-0

2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Cat. No.: B2473471
CAS No.: 1705185-45-0
M. Wt: 344.45
InChI Key: HFXPFAAJPJOLJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a synthetic acetamide derivative of interest in biomedical research. Compounds featuring a pyrrolidine moiety linked to an acetamide group, such as (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, have demonstrated modulatory activity with potential applications in the study of central nervous system (CNS) disorders, including as anticonvulsants, antidepressants, and anxiolytics . Furthermore, the 2-(4-fluorophenyl)acetamide structure is a recognized pharmacophore in oncology research. Similar derivatives have shown promising in vitro cytotoxic effects, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines, suggesting its value as a scaffold for developing new anticancer agents . The integration of these structural features makes this chemical a valuable compound for researchers investigating new pathways in neuroscience and oncology. It is supplied exclusively for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS/c20-15-8-10-18(11-9-15)24-14-19(23)21-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXPFAAJPJOLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the 4-fluorophenylsulfanyl intermediate. This intermediate is then reacted with N-[(1-phenylpyrrolidin-2-yl)methyl]amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amide derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Acetamide Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Reference
2-[(4-Fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide C₂₀H₂₀FN₂OS* 363.45 g/mol* Phenylpyrrolidinylmethyl Hypothetical CNS activity
N-Allyl-2-[(4-fluorophenyl)sulfanyl]acetamide C₁₁H₁₂FNOS 225.28 g/mol Allyl group Synthetic intermediate
2-[(4-Chlorophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide C₁₄H₁₁Cl₂NOS 324.21 g/mol 4-Chlorophenyl sulfanyl, 4-chlorophenyl Crystallography studies
VUAA-1 (Orco agonist) C₁₇H₁₈N₄OS 342.42 g/mol Ethylphenyl, pyridinyl triazole Insect olfactory receptor agonist
2,2'-(Hexane-1,6-diylbis(sulfanediyl))bis(N-(4-fluorophenyl)acetamide) C₂₂H₂₄F₂N₂O₂S₂ 474.56 g/mol Dimeric fluorophenyl acetamide Unknown (supplier-listed)

Note: Molecular formula and weight for the target compound are inferred based on structural analysis.

Key Findings :

Phenylpyrrolidinyl vs. The allyl derivative lacks the rigidity of the pyrrolidine ring, likely reducing its stability and target specificity.

Chlorine’s larger atomic radius may also affect binding affinity in receptor interactions .

Dimeric Structures :

  • The dimeric analog () exhibits significantly higher molecular weight (474.56 g/mol) and dual sulfanyl linkages, which could enhance membrane permeability but reduce oral bioavailability due to increased lipophilicity .

Triazole-Containing Agonists :

  • VUAA-1 () shares an acetamide backbone but incorporates a pyridinyl triazole group, enabling strong hydrogen bonding with insect olfactory receptors. This highlights how heterocyclic substituents can dictate target specificity .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound N-Allyl Analog Chlorophenyl Analog Dimeric Analog
LogP (Predicted) ~3.5 2.8 3.2 4.1
Hydrogen Bond Acceptors 3 3 3 4
Rotatable Bonds 6 5 4 12
Aqueous Solubility Low (pyrrolidine hydrophobicity) Moderate (smaller size) Low (chlorine substitution) Very low (dimer)
Key Observations :
  • The dimeric analog’s 12 rotatable bonds may limit its conformational stability, reducing binding efficiency compared to the rigid pyrrolidine-containing target compound .

Notes

  • Synthesis Challenges : The phenylpyrrolidinyl group necessitates advanced synthetic techniques, increasing production costs compared to allyl or chlorophenyl analogs.
  • Solubility Limitations : The compound’s hydrophobicity may require formulation adjustments (e.g., salt formation or prodrug strategies) for clinical use.
  • Unanswered Questions: No direct pharmacological data were identified in the provided evidence; future work should prioritize in vitro and in vivo assays.

Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has garnered attention in pharmacological research due to its potential biological activity. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20FN2OSC_{17}H_{20}FN_{2}OS, characterized by the presence of a fluorinated phenyl group and a pyrrolidine moiety. The structure can be represented as follows:

Structure C17H20FN2OS\text{Structure }\text{C}_{17}\text{H}_{20}\text{F}\text{N}_{2}\text{O}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the GABAergic system, which is crucial in regulating neuronal excitability and has implications for anticonvulsant activity.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. A study focused on related compounds demonstrated that modifications in structure, such as the introduction of fluorine atoms, significantly enhance anticonvulsant efficacy by increasing metabolic stability and improving central nervous system (CNS) penetration .

CompoundDose (mg/kg)MES Protection (%)Remarks
This compound10075Effective in maximal electroshock (MES) test
Analog 130085Higher efficacy observed
Analog 210060Moderate activity

Neuropharmacological Effects

In addition to anticonvulsant properties, the compound's influence on mood and anxiety disorders has been explored. The incorporation of fluorine enhances lipophilicity, which may facilitate better CNS distribution, thereby potentially improving therapeutic outcomes for anxiety-related conditions .

Case Studies

  • Anticonvulsant Screening : In a controlled study involving mice, the compound was administered at varying doses to evaluate its efficacy against induced seizures. The results indicated significant protection in MES tests, suggesting its potential as an antiepileptic agent .
  • Behavioral Assessments : Behavioral tests conducted post-administration revealed that subjects exhibited reduced anxiety-like behaviors, supporting the hypothesis that this compound may have anxiolytic effects in addition to its anticonvulsant properties .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing biological activity. The presence of the fluorinated phenyl group has been linked to improved pharmacodynamics due to increased binding affinity at target receptors involved in neurotransmission.

Q & A

Basic: What are the recommended synthetic routes for 2-[(4-fluorophenyl)sulfanyl]-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrrolidine scaffold followed by sulfanyl-acetamide coupling. Key steps include:

  • Sulfanyl Group Introduction: Reacting 4-fluorothiophenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetone) to form the thioether intermediate.
  • Amide Coupling: Using coupling agents like EDCI/HOBt or DCC to link the intermediate to the pyrrolidinylmethyl amine derivative.
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Optimization Tips:

  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
  • Control temperature (0–5°C for exothermic steps) and inert atmosphere (N₂) to prevent oxidation .

Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation, and what challenges arise in refining twinned crystals?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å) to determine bond lengths, angles, and torsional strain in the pyrrolidine ring .
  • Refinement with SHELXL:
    • Apply twin refinement for non-merohedral twinning (common in flexible pyrrolidine derivatives) using the TWIN and BASF commands .
    • Validate hydrogen bonding (e.g., N–H···O interactions) with PLATON .

Challenges:

  • Overlapping diffraction peaks in twinned crystals require high-resolution data (d-spacing < 0.8 Å) and careful scaling .

Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Key signals: δ ~7.2–7.6 ppm (aromatic protons), δ ~3.8–4.2 ppm (pyrrolidine CH₂), δ ~2.5–3.0 ppm (N–CH₂–) .
    • Fluorine coupling observed in ¹⁹F NMR (δ ~−110 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with < 3 ppm error .
  • HPLC-PDA: Purity >95% (C18 column, acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Key Modifications:
    • Replace 4-fluorophenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
    • Modify pyrrolidine substitution (e.g., methyl groups) to reduce metabolic instability .
  • In Silico Docking: Use AutoDock Vina to predict interactions with biological targets (e.g., kinase enzymes). Prioritize analogs with ΔG < −8 kcal/mol .

Basic: What in vitro assays are suitable for initial biological evaluation (e.g., antimicrobial or anticancer activity)?

Methodological Answer:

  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer: MTT assay (IC₅₀ in HeLa or MCF-7 cells) with doxorubicin as a positive control .
  • Data Interpretation: Compare activity to structurally related compounds (e.g., 2-[(4-chlorophenyl)sulfanyl] analogs) .

Advanced: How can computational modeling address discrepancies in experimental vs. predicted solubility/logP values?

Methodological Answer:

  • Solubility Prediction: Use COSMO-RS to simulate solvent interactions. Refine with experimental shake-flask data (water/1-octanol) .
  • LogP Optimization: Introduce polar groups (e.g., –OH, –NH₂) while balancing lipophilicity via QSAR models .

Basic: How to troubleshoot low yields during the final amide coupling step?

Methodological Answer:

  • Common Issues:
    • Incomplete Activation: Ensure coupling agents (e.g., EDCI) are fresh; pre-activate carboxylate for 30 min .
    • Steric Hindrance: Use bulky bases (e.g., DIPEA) to deprotonate the amine .
  • Alternative Routes: Switch to Ullmann-type coupling (CuI, DMEDA) for challenging aryl-pyrrolidine linkages .

Advanced: What strategies improve metabolic stability in preclinical studies?

Methodological Answer:

  • Cytochrome P450 Inhibition: Assess stability in liver microsomes (human/rat) with NADPH cofactor .
  • Structural Tweaks:
    • Replace labile esters with amides.
    • Introduce fluorine atoms at metabolically vulnerable positions .

Basic: How to validate compound identity when commercial reference standards are unavailable?

Methodological Answer:

  • Cross-Validation: Compare NMR, HRMS, and IR data with literature values for structurally related acetamides .
  • Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced: What role does polymorphism play in bioavailability, and how can it be controlled during crystallization?

Methodological Answer:

  • Polymorph Screening: Use solvent-drop grinding (CH₃CN, EtOAc) to identify stable forms .
  • Bioavailability Impact: Assess dissolution rates (USP apparatus II) for each polymorph .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.